9H-Indeno[1,2-b]pyrazin-9-one is a heterocyclic compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound has the chemical formula and a molecular weight of 182.178 g/mol. It is classified under the category of pyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
9H-Indeno[1,2-b]pyrazin-9-one belongs to the class of indeno-pyrazine compounds, which are recognized for their potential in organic electronics and as pharmaceutical intermediates. Its structure incorporates a pyrazinone moiety that contributes to its reactivity and biological properties.
The synthesis of 9H-Indeno[1,2-b]pyrazin-9-one can be accomplished through various methods, typically involving cyclization reactions of appropriate precursors. One notable approach includes the reaction of indene derivatives with pyrazine or its derivatives under specific conditions to facilitate the formation of the indeno-pyrazine framework.
Technical Details:
The molecular structure of 9H-Indeno[1,2-b]pyrazin-9-one features a fused bicyclic system comprising an indene ring fused with a pyrazine ring. This unique arrangement imparts distinct electronic properties that are advantageous for various applications.
9H-Indeno[1,2-b]pyrazin-9-one can participate in various chemical reactions typical of heterocycles, including electrophilic substitutions and nucleophilic additions. Its reactivity is influenced by the electron-deficient nature of the pyrazine ring.
Technical Details:
The mechanism of action for compounds like 9H-Indeno[1,2-b]pyrazin-9-one often involves interaction with biological targets such as enzymes or receptors. For instance, certain derivatives have been identified as inhibitors of deubiquitinating enzymes, which play crucial roles in cellular regulation and signaling pathways.
Studies indicate that modifications to the indeno-pyrazine structure can enhance selectivity and potency against specific biological targets, making it a candidate for further pharmacological evaluation .
Key chemical properties include:
Relevant analyses include spectral data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) that confirm its structure and purity .
9H-Indeno[1,2-b]pyrazin-9-one has garnered attention for its potential applications in several fields:
Research continues to explore its derivatives for enhanced biological activity and efficiency in photovoltaic applications.
The discovery of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as a potent deubiquitinating enzyme (DUB) inhibitor originated from high-throughput screening targeting ubiquitin-specific proteases (USPs). Initial screening identified this scaffold through its selective inhibition of USP8, a DUB implicated in oncogenic signaling and endocrine disorders. The lead compound demonstrated a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range against USP8, with minimal activity against structurally related DUBs like USP7 or USP2. This selectivity profile was attributed to the compound's unique interaction with USP8's catalytic cleft, as confirmed through fluorescence-based ubiquitin-rhodamine assays [2] [6]. The 2,3-dicarbonitrile substituents proved critical for initial binding affinity, forming hydrogen bonds with catalytic residues (Cys786 and Asp796) in USP8's active site. Subsequent counter-screening against kinase panels confirmed target specificity, positioning the scaffold as a promising starting point for medicinal chemistry optimization [2] [4].
Table 1: High-Throughput Screening Outcomes for Initial Lead Compound
Assay Type | Target | IC₅₀ (μM) | Selectivity Index (vs. USP8) |
---|---|---|---|
Ubiquitin-Rho-110 | USP8 | 0.85 | 1.0 (reference) |
Ubiquitin-AMC | USP7 | >50 | >58.8 |
Phosphatase Activity | PTP1B | >100 | >117.6 |
Kinase Panel (50 kinases) | Various | >10 (all) | >11.8 |
The synthesis of the 9H-indeno[1,2-b]pyrazin-9-one core relies predominantly on acid-catalyzed condensation reactions between ninhydrin and ortho-diamine precursors. The foundational method involves refluxing ninhydrin with 2,3-diaminopyridine in 50% acetic acid at 60°C, yielding 6H-indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one derivatives with efficiencies exceeding 95% [1] [3]. For derivatives bearing electron-withdrawing groups (e.g., 2,3-dicarbonitrile), diaminomalononitrile serves as the preferred diamine partner under similar conditions, facilitating a one-pot cyclization-dehydration sequence. Alternative methodologies include:
Table 2: Comparative Synthetic Routes for Key Derivatives
Diamine Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
2,3-Diaminopyridine | AcOH (50%), 60°C, 4h | 6H-Indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one | 95 |
2,3-Diaminomalononitrile | EtOH/HOAc, reflux, 6h | 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | 82 |
4-Nitro-benzene-1,2-diamine | Ball-milling, RT, 2h | 8-Nitro-11H-indeno[1,2-b]quinoxalin-11-one | 97 |
1,2-Diamino-4-cyanobenzene | MW, 150°C, 15 min | 7-Cyano-indeno[1,2-b]quinoxalin-9-one | 88 |
Systematic SAR exploration revealed stringent structural requirements for USP8 inhibition:
Table 3: SAR of Key Structural Modifications on USP8 Inhibition
Modification Site | Substituent | USP8 IC₅₀ (μM) | Cellular Efficacy (ACTH Reduction %) |
---|---|---|---|
C2/C3 | -CN, -CN | 0.85 | 40% (10 μM) |
C2/C3 | -CO₂H, -CO₂H | >50 | <5% |
C9 | =N-OCH₂CH₃ | 0.28 | 65% (10 μM) |
C7 | -CN | 0.42 | 68% (10 μM) |
C7 | -OCH₃ | 8.30 | 22% |
C4 | -CH₃ | 3.10 | 35% |
C4 | -C₆H₅ | >50 | <10% |
To circumvent metabolic liabilities of the dicarbonitrile group, bioisosteric replacements were engineered:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9